molecular formula C20H28N2O4 B4028034 2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4028034
M. Wt: 360.4 g/mol
InChI Key: JOYNFTZYFAUFHS-UHFFFAOYSA-N
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Description

2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethoxyphenyl group and a cyclohexanecarboxylic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(2-ethoxyphenyl)piperazine through the reaction of 2-ethoxyaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The piperazine derivative is then coupled with cyclohexanecarboxylic acid chloride under basic conditions to form the desired product. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for drug development.

    Pharmacology: Research on this compound includes its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion in the body.

    Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a modulator of biological pathways.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.

    2-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid: The presence of a chloro group can alter the compound’s reactivity and interaction with biological targets.

    2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid: The fluorine atom can enhance the compound’s stability and bioavailability.

Each of these similar compounds has distinct properties that make them suitable for different applications, highlighting the importance of structural variations in drug design and development.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-2-26-18-10-6-5-9-17(18)21-11-13-22(14-12-21)19(23)15-7-3-4-8-16(15)20(24)25/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYNFTZYFAUFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

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